1-(5-Bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one
Description
1-(5-Bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one is a brominated indole derivative featuring a sulfanyl (-SH) group at the propan-2-one backbone. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The sulfanyl group introduces polarity and nucleophilic reactivity, distinguishing it from analogous thioether or alkyl-substituted compounds .
Properties
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNOS/c12-8-1-2-11-10(4-8)7(5-13-11)3-9(14)6-15/h1-2,4-5,13,15H,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMHKTPSKNRFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(=O)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658830 | |
| Record name | 1-(5-Bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919296-23-4 | |
| Record name | 1-(5-Bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane (DCM). The subsequent step involves the reaction with thiols to introduce the sulfanyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to achieve this. The process may also include purification steps such as recrystallization or column chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, mCPBA, and acetic acid.
Reduction: LiAlH4, THF (tetrahydrofuran).
Substitution: Various nucleophiles (e.g., amines, alcohols) and suitable solvents.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiol Derivatives: Resulting from reduction reactions.
Substituted Indoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: Indole derivatives are known for their biological activity, and this compound has been investigated for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5-Bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table summarizes key structural differences among related compounds:
Key Observations :
- Thioether vs. Sulfanyl: The thioether group in 1-(5-Bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone enhances lipophilicity (XLogP3 ~4.5 estimated) compared to the more polar sulfanyl group in the target compound, which may reduce membrane permeability but improve aqueous solubility .
- Trifluoromethyl Substitution: The trifluoroethanone derivative (MW 292.05) exhibits higher metabolic stability due to fluorine’s electronegativity, a feature absent in the sulfanyl analog .
Reactivity Trends :
Key Findings :
- Antiplasmodial Activity : Thioether derivatives exhibit superior PfDHODH inhibition compared to chloroquine (pIC50 = 7.55), attributed to the nitro group’s electron-withdrawing effects .
- COX-2 Selectivity: Chalcone derivatives show nanomolar IC50 values, likely due to the α,β-unsaturated ketone’s interaction with COX-2’s hydrophobic pocket .
- Antifungal Activity : Sulfonyl-substituted analogs demonstrate broad-spectrum activity, suggesting that bulkier substituents enhance target binding .
Physicochemical Properties
Insights :
- The sulfanyl group increases polarity (higher TPSA) compared to trifluoroethanone or methoxy-substituted analogs, favoring solubility in polar solvents .
- Lower XLogP3 (~2.1) compared to thioether (XLogP3 ~4.5) suggests reduced membrane permeability but better pharmacokinetic profiles for hydrophilic targets .
Biological Activity
1-(5-Bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one, also known as a derivative of indole, has garnered attention for its potential biological activities. This compound is part of a broader class of indole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound based on recent research findings and case studies.
The compound's structure is characterized by the presence of a bromine atom and a sulfanyl group, which contribute to its reactivity and biological interactions. The molecular formula is .
Antimicrobial Activity
Research has highlighted the compound's significant antimicrobial properties. A study evaluated various indole derivatives against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that compounds with similar structural features exhibited potent antimicrobial activity, suggesting that this compound may also possess comparable efficacy against these pathogens .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 μg/mL |
| This compound | Mycobacterium tuberculosis | TBD |
Anticancer Activity
The antiproliferative effects of indole derivatives have been well-documented. In vitro studies have shown that certain indole compounds can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism is believed to involve the induction of apoptosis in cancer cells .
Case Study: Indole Derivative in Cancer Treatment
A notable study investigated the cytotoxic effects of various indole derivatives on cancer cell lines. Results indicated that compounds with a similar structure to this compound showed significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Key Enzymes : Indole derivatives may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to proteins involved in disease pathways, enhancing its potential as a therapeutic agent against infections and tumors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
